molecular formula C17H28IN3OS B021757 (2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide CAS No. 102571-37-9

(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide

Cat. No. B021757
M. Wt: 449.4 g/mol
InChI Key: BCMUOJDUDQXYSQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide, commonly known as BTDMAI, is a quaternary ammonium salt that has been widely used as a fluorescent probe for biological imaging. BTDMAI is a stable and highly water-soluble compound that can be easily synthesized using a simple and efficient method.

Mechanism Of Action

BTDMAI is a cationic dye that can selectively accumulate in the mitochondria of living cells and tissues. The mechanism of action is based on the electrostatic interactions between the positively charged BTDMAI and the negatively charged mitochondrial membrane. BTDMAI can also enter the lysosomes and endosomes by endocytosis, where it can be used as a pH indicator.

Biochemical And Physiological Effects

BTDMAI has been shown to have no significant cytotoxicity or genotoxicity in vitro and in vivo. However, it can affect the mitochondrial membrane potential and induce apoptosis in cancer cells. BTDMAI can also interfere with the activity of some mitochondrial enzymes, such as succinate dehydrogenase and cytochrome c oxidase. Therefore, caution should be taken when interpreting the results obtained using BTDMAI.

Advantages And Limitations For Lab Experiments

BTDMAI has several advantages for lab experiments, including its high water solubility, stability, and selectivity for mitochondria. It can be used in a wide range of biological systems, including living cells, tissues, and organisms. However, BTDMAI has some limitations, such as its potential interference with mitochondrial enzymes and its limited pH sensitivity range.

Future Directions

There are several future directions for the research and development of BTDMAI. One direction is to modify the structure of BTDMAI to improve its selectivity and sensitivity for specific biological targets. Another direction is to develop new imaging techniques that can enhance the spatial and temporal resolution of BTDMAI imaging. Additionally, BTDMAI can be used in combination with other fluorescent probes to study complex biological processes, such as mitochondrial dynamics and signaling pathways.

Synthesis Methods

BTDMAI can be synthesized using a one-pot reaction of 2-aminobenzothiazole, formaldehyde, and dimethyl octylamine in the presence of iodomethane. The reaction proceeds smoothly under mild conditions and yields a high purity product. The synthesis method is simple, efficient, and cost-effective, making it a popular choice for researchers.

Scientific Research Applications

BTDMAI has been widely used as a fluorescent probe for biological imaging. It can selectively stain the mitochondria of living cells and tissues, making it a valuable tool for studying mitochondrial dynamics and function. BTDMAI has also been used to study the intracellular trafficking of proteins and lipids, as well as the localization of ion channels and transporters. In addition, BTDMAI has been used as a pH indicator in biological systems, due to its pH-dependent fluorescence properties.

properties

CAS RN

102571-37-9

Product Name

(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide

Molecular Formula

C17H28IN3OS

Molecular Weight

449.4 g/mol

IUPAC Name

2,1,3-benzothiadiazol-5-yl-dimethyl-(octoxymethyl)azanium;iodide

InChI

InChI=1S/C17H28N3OS.HI/c1-4-5-6-7-8-9-12-21-14-20(2,3)15-10-11-16-17(13-15)19-22-18-16;/h10-11,13H,4-9,12,14H2,1-3H3;1H/q+1;/p-1

InChI Key

BCMUOJDUDQXYSQ-UHFFFAOYSA-M

SMILES

CCCCCCCCOC[N+](C)(C)C1=CC2=NSN=C2C=C1.[I-]

Canonical SMILES

CCCCCCCCOC[N+](C)(C)C1=CC2=NSN=C2C=C1.[I-]

synonyms

(2,1,3-Benzothia(S IV)diazol-5-yl)dimethyloctoxymethylammonium iodide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.